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Compound of Interest

Compound Name:
6-Cyclohexyl-4-methyl-2H-pyran-

2-one

Cat. No.: B139015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for a selection of pyran-2-one

analogs, valuable scaffolds in medicinal chemistry and natural product synthesis. The

presented data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), offers a foundational resource for the identification, characterization, and

structural elucidation of these important heterocyclic compounds.

Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for several pyran-2-one analogs.

Direct comparison of these values can aid in the identification of substitution patterns and

structural features.

Table 1: ¹H NMR Spectroscopic Data of Pyran-2-one
Analogs (CDCl₃)
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Compound δ (ppm), Multiplicity, J (Hz)

Dehydroacetic Acid (3-acetyl-4-hydroxy-6-

methyl-2H-pyran-2-one)

17.1 (s, 1H, OH), 5.95 (s, 1H, H-5), 2.6 (s, 3H,

COCH₃), 2.25 (s, 3H, C₆-CH₃)

4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic

acid lactone)

11.3 (br s, 1H, OH), 5.8 (d, J=1.8 Hz, 1H, H-5),

5.4 (d, J=1.8 Hz, 1H, H-3), 2.2 (s, 3H, CH₃)

6-Phenyl-2H-pyran-2-one

7.7-7.8 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 7.4

(dd, J=9.5, 6.5 Hz, 1H, H-4), 6.7 (d, J=9.5 Hz,

1H, H-3), 6.4 (d, J=6.5 Hz, 1H, H-5)

Table 2: ¹³C NMR Spectroscopic Data of Pyran-2-one
Analogs (CDCl₃)

Compound δ (ppm)

Dehydroacetic Acid (3-acetyl-4-hydroxy-6-

methyl-2H-pyran-2-one)[1]

202.1, 181.5, 167.5, 163.2, 101.1, 99.8, 29.5,

20.1

4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic

acid lactone)
170.1, 165.2, 163.8, 99.2, 89.5, 20.2

6-Phenyl-2H-pyran-2-one
162.5, 160.1, 144.2, 131.5, 130.8, 129.1, 125.8,

117.2, 107.9

Table 3: Infrared (IR) Spectroscopic Data of Pyran-2-one
Analogs (cm⁻¹)
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Compound ν(C=O) Lactone ν(C=C) Other Key Bands

Dehydroacetic Acid

(3-acetyl-4-hydroxy-6-

methyl-2H-pyran-2-

one)

1720 1640, 1560
3000-2800 (C-H),

1260 (C-O)

4-Hydroxy-6-methyl-

2H-pyran-2-one

(Triacetic acid lactone)

[2]

1710 1645, 1565
3100-2600 (br, O-H),

1250 (C-O)

6-Phenyl-2H-pyran-2-

one
1725 1630, 1550

3060 (Ar C-H), 1240

(C-O)

Table 4: Mass Spectrometry (MS) Data of Pyran-2-one
Analogs

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

Dehydroacetic Acid (3-acetyl-

4-hydroxy-6-methyl-2H-pyran-

2-one)

168 126, 98, 85, 43

4-Hydroxy-6-methyl-2H-pyran-

2-one (Triacetic acid lactone)

[3][4][5]

126 98, 84, 69, 55, 43

6-methyl-5,6-dihydro-2H-

pyran-2-one[6]
112 97, 84, 69, 55, 43

6-propyl-5,6-dihydro-2H-pyran-

2-one[6]
140 97, 84, 69, 55, 43

6-pentyl-2H-pyran-2-one[6] 166 97, 83, 68

6-nonyl-2H-pyran-2-one[6] 222 97, 83, 68

Tetrahydro-6,6-dimethyl-2H-

pyran-2-one[7]
128 113, 84, 70, 56, 43
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Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

These protocols serve as a guide for reproducible research.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the pyran-2-one analog was dissolved in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution was filtered through a small plug of glass wool in a Pasteur

pipette directly into a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz

spectrometer.

¹H NMR Acquisition: Spectra were acquired with a spectral width of 12 ppm, an acquisition

time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were co-added.

¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, an acquisition

time of 1 second, and a relaxation delay of 2 seconds. Typically, 1024 scans were co-added

with proton decoupling.

Data Processing: The raw data were Fourier transformed, and the resulting spectra were

phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm)

relative to TMS (δ=0.00).

Infrared (IR) Spectroscopy
Sample Preparation (Solid Samples): A small amount of the solid pyran-2-one analog was

finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was

then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Typically, 32 scans were co-added to improve the signal-to-noise ratio. A background
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spectrum of the KBr pellet was recorded and automatically subtracted from the sample

spectrum.

Data Analysis: The positions of the major absorption bands were identified and are reported

in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL.[8] For electrospray ionization

(ESI), the solution was further diluted to approximately 10 µg/mL.[8]

Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an

electron ionization (EI) or an electrospray ionization (ESI) source.

EI-MS Acquisition: For EI, the sample was introduced via a direct insertion probe or a gas

chromatograph. The electron energy was set to 70 eV.

ESI-MS Acquisition: For ESI, the sample solution was introduced into the ion source via a

syringe pump at a flow rate of 5-10 µL/min. The capillary voltage was typically set between

3.5 and 4.5 kV.

Data Analysis: The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions

were determined. The fragmentation patterns of pyran-2-ones are influenced by the

substituents on the ring.[9][10]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

pyran-2-one analog.
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Caption: Workflow for Spectroscopic Analysis of Pyran-2-one Analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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